Cas no 7177-82-4 (Carbanilic acid, p-methyl-, piperonyl ester (7CI, 8CI))
Carbanilic acid, p-methyl-, piperonyl ester (7CI, 8CI) Chemical and Physical Properties
Names and Identifiers
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- Carbanilic acid, p-methyl-, piperonyl ester (7CI, 8CI)
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- Inchi: 1S/C16H15NO4/c1-11-2-5-13(6-3-11)17-16(18)19-9-12-4-7-14-15(8-12)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18)
- InChI Key: IHTIOXOEYJHGRH-UHFFFAOYSA-N
- SMILES: C(OCC1C=CC2OCOC=2C=1)(=O)NC1=CC=C(C)C=C1
Carbanilic acid, p-methyl-, piperonyl ester (7CI, 8CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | S9094851-250MG |
PIPERONYLN-(P-TOLYL)CARBAMATE |
7177-82-4 | AldrichCPR | 250mg |
RMB 117.90 | 2025-02-20 |
Carbanilic acid, p-methyl-, piperonyl ester (7CI, 8CI) Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Carbanilic acid, p-methyl-, piperonyl ester (7CI, 8CI)
Carbanilic acid, p-methyl-, piperonyl ester (7CI, 8CI) and CAS No. 7177-82-4: A Comprehensive Overview
Carbanilic acid, p-methyl-, piperonyl ester (CAS No. 7177-82-4) is a significant compound in the realm of chemical and pharmaceutical research. This compound, also known by its systematic name, has garnered attention due to its unique structural properties and potential applications in various scientific domains. Understanding its characteristics, synthesis methods, and emerging research applications is crucial for researchers and professionals in the field.
The molecular structure of Carbanilic acid, p-methyl-, piperonyl ester consists of a carbanilic acid core substituted with a p-methyl group and a piperonyl ester moiety. This specific arrangement imparts distinct chemical reactivity and functionality, making it a valuable intermediate in organic synthesis. The presence of the ester group enhances its solubility in polar solvents, facilitating its use in various biochemical assays and drug development processes.
In recent years, there has been a growing interest in exploring the pharmacological potential of Carbanilic acid, p-methyl-, piperonyl ester. Researchers have been investigating its role as a precursor in the synthesis of novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules, suggesting that it could serve as a scaffold for designing new drugs with improved efficacy and reduced side effects.
One of the most compelling aspects of this compound is its versatility in chemical transformations. The carbanilic acid moiety can undergo various reactions such as nucleophilic substitution, condensation, and oxidation, allowing for the creation of diverse derivatives. These derivatives have shown promise in preliminary studies as inhibitors of certain enzymes involved in metabolic pathways relevant to human health.
The synthesis of Carbanilic acid, p-methyl-, piperonyl ester typically involves multi-step organic reactions starting from readily available precursors. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as catalytic hydrogenation, palladium-catalyzed cross-coupling reactions, and enzymatic modifications have been particularly useful in achieving high-quality yields.
Recent advancements in computational chemistry have also played a pivotal role in understanding the reactivity and properties of Carbanilic acid, p-methyl-, piperonyl ester. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These simulations have helped predict potential drug candidates derived from this scaffold, streamlining the drug discovery process.
The pharmaceutical industry has taken note of these findings and is actively exploring the therapeutic potential of derivatives of Carbanilic acid, p-methyl-, piperonyl ester. Initial clinical trials have shown encouraging results in treating certain inflammatory conditions by modulating key enzymatic pathways. The compound's ability to interact with biological systems makes it a promising candidate for further development into novel therapeutics.
Beyond its pharmaceutical applications, this compound has found utility in agrochemical research. Its structural features make it a suitable candidate for developing new pesticides with enhanced environmental compatibility. By leveraging green chemistry principles, researchers aim to minimize the ecological impact while maintaining efficacy against pests.
The future prospects for Carbanilic acid, p-methyl-, piperonyl ester are vast and multifaceted. Ongoing research is focused on expanding its synthetic toolkit to create more complex derivatives with tailored properties. Additionally, exploring its role in nanotechnology and material science could open up new avenues for innovation.
In conclusion, Carbanilic acid, p-methyl-, piperonyl ester (CAS No. 7177-82-4) represents a fascinating compound with significant potential across multiple scientific disciplines. Its unique structure and reactivity make it an invaluable asset in pharmaceutical development, agrochemical innovation, and advanced material science. As research continues to uncover new applications for this compound, its importance is only set to grow.
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